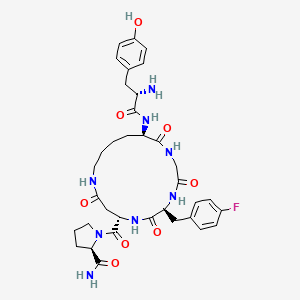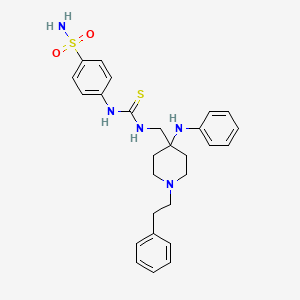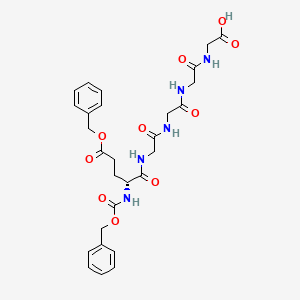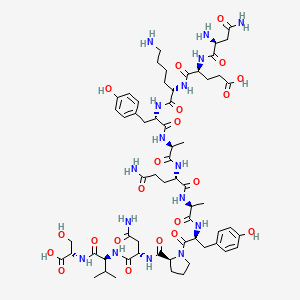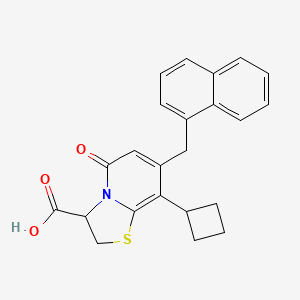
Mtb-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mtb-IN-6 is a compound known for its role as a Mycobacterium tuberculosis respiration inhibitor. It has shown potential in enhancing the bactericidal activity of isoniazid, a well-known anti-tuberculosis drug. This compound inhibits wild-type Mycobacterium tuberculosis with an IC50 of 25 µM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed protocols are often available in specialized chemical databases and publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Mtb-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mtb-IN-6 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of Mycobacterium tuberculosis inhibitors.
Biology: Researchers use this compound to understand the biological pathways and mechanisms involved in Mycobacterium tuberculosis respiration.
Medicine: It is explored for its potential in enhancing the efficacy of existing anti-tuberculosis drugs, particularly in drug-resistant strains.
Industry: This compound can be used in the development of new therapeutic agents and diagnostic tools for tuberculosis .
Mecanismo De Acción
Mtb-IN-6 exerts its effects by inhibiting the respiration of Mycobacterium tuberculosis. It targets specific enzymes and pathways involved in the bacterial respiration process, thereby reducing the viability of the bacteria. The compound enhances the bactericidal activity of isoniazid by inducing vulnerability to InhA inhibition, restoring isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that Mtb-IN-6 enhances.
Pyrazinamide: Another anti-tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination with other drugs to treat tuberculosis.
Uniqueness of this compound
This compound is unique in its ability to enhance the bactericidal activity of isoniazid, particularly in drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the fight against tuberculosis, especially in cases where traditional drugs are less effective .
Propiedades
Fórmula molecular |
C23H21NO3S |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
8-cyclobutyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H21NO3S/c25-20-12-17(11-16-9-3-6-14-5-1-2-10-18(14)16)21(15-7-4-8-15)22-24(20)19(13-28-22)23(26)27/h1-3,5-6,9-10,12,15,19H,4,7-8,11,13H2,(H,26,27) |
Clave InChI |
NHUZDWBOYMWYAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=C3N(C(CS3)C(=O)O)C(=O)C=C2CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


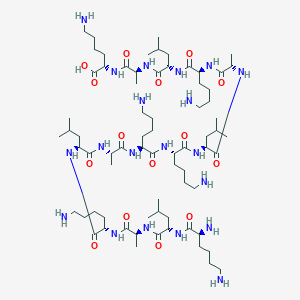
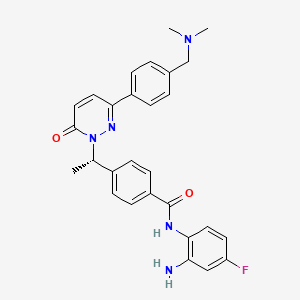
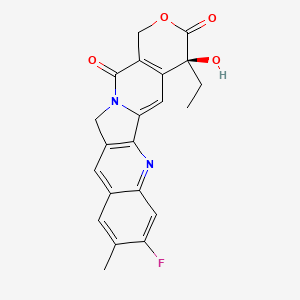
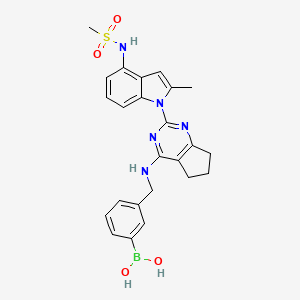
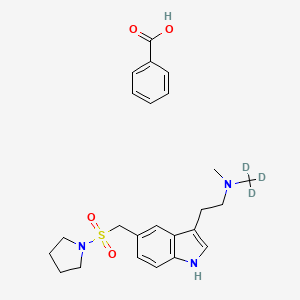
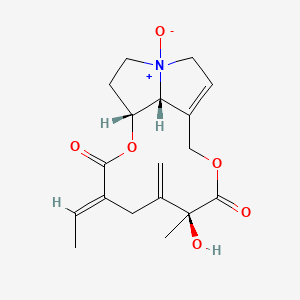
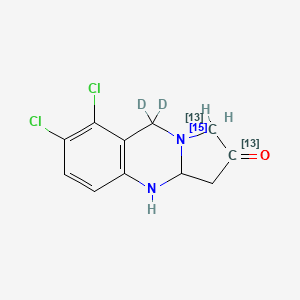
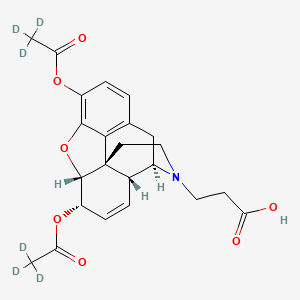
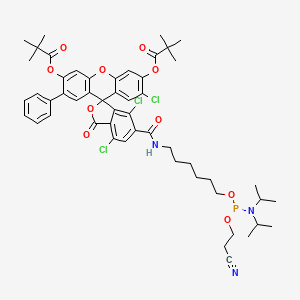
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)
